molecular formula C19H19NO4 B8250926 6a,7-Dehydroboldine CAS No. 91599-23-4

6a,7-Dehydroboldine

Cat. No.: B8250926
CAS No.: 91599-23-4
M. Wt: 325.4 g/mol
InChI Key: XPRXRILREFALSL-UHFFFAOYSA-N
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Description

. This compound belongs to the class of aporphine alkaloids and is characterized by its unique chemical structure, which includes a dibenzoquinoline core. It has been studied for its potential pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6a,7-Dehydroboldine typically involves the extraction of boldine from the bark of Peumus boldus, followed by chemical modifications to introduce the double bond between carbon atoms 6a and 7. The extraction process generally includes the use of organic solvents such as ethanol or methanol, followed by purification steps like chromatography.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial production methods in the future .

Chemical Reactions Analysis

Types of Reactions: 6a,7-Dehydroboldine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

Scientific Research Applications

6a,7-Dehydroboldine has been the subject of extensive scientific research due to its diverse pharmacological properties:

    Chemistry: Used as a precursor in the synthesis of other complex alkaloids and as a model compound for studying aporphine alkaloids.

    Biology: Investigated for its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

    Medicine: Explored for its potential neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of 6a,7-Dehydroboldine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6a,7-Dehydroboldine is unique among aporphine alkaloids due to its specific structural features and pharmacological properties. Similar compounds include:

Properties

IUPAC Name

4,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-5,15-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h6-9,21-22H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRXRILREFALSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)O)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238644
Record name 6A,7-Dehydroboldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91599-23-4
Record name 6A,7-Dehydroboldine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6A,7-Dehydroboldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6A,7-DEHYDROBOLDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V394O74ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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